molecular formula C22H24N2O2S B4630412 N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide

N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide

Cat. No. B4630412
M. Wt: 380.5 g/mol
InChI Key: OQAKXKBXSRMVHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through interactions involving N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid, leading to structural isomers. These synthesis processes involve careful control of reaction conditions to achieve the desired isomeric forms, which are then characterized by X-ray single crystal diffraction, demonstrating their molecular crystal organization (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structures of the synthesized isomers are organized as molecular crystals with specific space groups, dimensions, and hydrogen bonding patterns, highlighted by their triclinic and monoclinic crystal systems. These structures are further analyzed through ab initio quantum-chemical calculations to understand the electronic structure, reinforcing the significance of intramolecular hydrogen bonds in stabilizing the molecules' configurations (Rublova et al., 2017).

Chemical Reactions and Properties

The compound's reactivity and chemical properties are influenced by its molecular structure, particularly the sterically hindered isomeric forms. Kinetic investigations of substitution reactions in aqueous solutions reveal how stereochemical characteristics impact reactivity, providing insights into the compound's behavior in chemical transformations (Rublova et al., 2017).

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide have been extensively studied. For instance, researchers have synthesized new structural isomers and characterized them using X-ray single crystal diffraction, revealing their molecular-electronic structure and providing insights into their steric hindrance and potential for creating cross-linked molecular frameworks through hydrogen bonds (Rublova et al., 2017). Such detailed structural analyses are crucial for understanding the physicochemical properties of these compounds and their potential applications in various domains.

Potential Therapeutic Applications

Research into the therapeutic potential of sulfonamide derivatives, including those similar to this compound, has shown promise in various areas. For example, some studies have explored the anticancer activities of sulfonamide derivatives, investigating their ability to inhibit specific pathways involved in cancer cell proliferation (Wang et al., 2012). These findings provide a foundation for the development of new anticancer agents based on sulfonamide chemistry.

Material Science Applications

In material science, the structural features of sulfonamide compounds have been leveraged to develop materials with specific properties. For instance, the synthesis and characterization of derivatives have contributed to the advancement of electrochromic materials and devices, showcasing the potential of these compounds in creating materials with desirable optical and electronic properties (Liou & Chang, 2008).

properties

IUPAC Name

N-[2-[(3,4-dimethylanilino)methyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-16-8-12-21(13-9-16)27(25,26)24-22-7-5-4-6-19(22)15-23-20-11-10-17(2)18(3)14-20/h4-14,23-24H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAKXKBXSRMVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
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N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide
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N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.